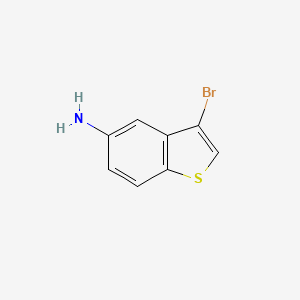

3-bromo-1-benzothiophen-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-bromo-1-benzothiophen-5-amine” is an organic compound that contains bromine, benzothiophene, and amine functional groups . It’s structurally similar to compounds like “1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride” and “2-(5-bromo-1-benzothiophen-3-yl)ethan-1-amine hydrochloride” which are known to have a molecular weight of around 300 and exist as a powder at room temperature .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, 5-Amino-substituted 3-bromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazoles were synthesized via the reactions of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazole with aliphatic, aromatic, and heterocyclic amines . Another study reported the synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and similar compounds. For instance, “1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride” has an InChI code of "1S/C11H12BrNS.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7H,4,13H2,1H3;1H" . This suggests that the compound has a benzothiophene ring with bromine and amine substituents.

Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Also, they can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. Amines of low molar mass are quite soluble in water .

Applications De Recherche Scientifique

Synthesis of Benzothiophene Derivatives

"3-bromo-1-benzothiophen-5-amine" serves as a precursor in the synthesis of various benzothiophene derivatives. For example, the compound has been used in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, a key intermediate in the production of selective estrogen receptor modulators like Raloxifene and its analogs. These methods enable the preparation of 2-amino-1-benzothiophenes through different synthetic routes, including reactions from thiosalicylic acid, 1-benzothiophen-2-ylmagnesium chloride, and (2-bromophenyl)acetonitrile in the presence of a palladium catalyst. These synthetic strategies highlight the compound's versatility in organic synthesis, providing pathways to a wide range of biologically and pharmaceutically relevant molecules (Petrov, Popova, & Androsov, 2015).

Amination Reactions

The compound also finds application in selective amination reactions, illustrating its role in the construction of complex nitrogen-containing structures. For instance, the palladium-Xantphos complex-catalyzed amination of polyhalopyridines demonstrates high yields and excellent chemoselectivity, showcasing the compound's utility in developing novel organic compounds with potential applications in drug development and material science (Ji, Li, & Bunnelle, 2003).

Sensing Applications

Furthermore, "this compound" derivatives have been explored for their sensing properties. A notable example includes the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe, synthesized from benzothiazole-2-carbohydrazide, exhibits remarkable solubility in water, stability, and selectivity, making it an excellent candidate for real-time pH sensor applications in biological systems (Diana, Caruso, Tuzi, & Panunzi, 2020).

Mécanisme D'action

Target of Action

Benzothiophene derivatives have been studied for their cytotoxic activity, suggesting potential targets within cancer cells .

Mode of Action

Benzothiophene derivatives have been shown to exhibit cytotoxic activity, indicating that they may interact with cellular targets to disrupt normal cell function

Biochemical Pathways

Benzofuran compounds, which are structurally similar to benzothiophenes, are known to have diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzothiophene derivatives have been shown to exhibit cytotoxic activity, suggesting that they may induce cell death in certain types of cancer cells .

Safety and Hazards

Propriétés

IUPAC Name |

3-bromo-1-benzothiophen-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSNWCQSOIJIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-2-ol](/img/structure/B6234122.png)